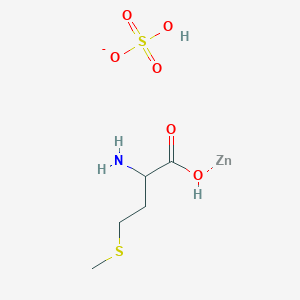
2-Amino-4-methylsulfanylbutanoic acid;hydrogen sulfate;ZINC
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Zinc methionine sulfate typically involves the reaction of zinc sulfate with methionine in an aqueous solution. The process can be summarized as follows:
Reactants: Zinc sulfate and DL-methionine.
Reaction Conditions: The reaction is carried out in pure water at a controlled temperature.
Procedure: Zinc sulfate and DL-methionine are mixed in equimolar concentrations in water. The mixture is stirred and heated to a temperature of 70-80°C for about 6 hours.
Industrial Production Methods
Industrial production of Zinc methionine sulfate follows a similar procedure but on a larger scale. The process involves:
Large-scale Reactors: Equipped with heating and stirring mechanisms.
Purification: The product is purified through filtration and drying.
Quality Control: Ensuring the final product meets industry standards for purity and composition.
Chemical Reactions Analysis
Types of Reactions
Zinc methionine sulfate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in methionine can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The amino group can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Methionine sulfoxide, methionine sulfone.
Reduction Products: Various reduced forms of methionine.
Substitution Products: Halogenated or alkylated methionine derivatives.
Scientific Research Applications
Zinc methionine sulfate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its role in cellular metabolism and enzyme function.
Medicine: Investigated for its potential therapeutic effects, including antioxidant properties and immune system support.
Industry: Used as a nutritional supplement in animal feed to improve growth and health
Mechanism of Action
The mechanism of action of Zinc methionine sulfate involves several pathways:
Zinc Ion Release: The compound releases zinc ions, which are essential for various biological functions.
Methionine Metabolism: Methionine is metabolized into important molecules like S-adenosylmethionine (SAM), which plays a crucial role in methylation reactions.
Antioxidant Activity: The compound exhibits antioxidant properties, protecting cells from oxidative stress
Comparison with Similar Compounds
Similar Compounds
Zinc Sulfate: A common zinc supplement but lacks the additional benefits of methionine.
Methionine: An essential amino acid but does not provide zinc.
Zinc Gluconate: Another zinc supplement with different bioavailability and absorption properties
Uniqueness
Zinc methionine sulfate is unique because it combines the benefits of both zinc and methionine, providing enhanced bioavailability and additional nutritional benefits compared to other zinc or methionine supplements .
Properties
Molecular Formula |
C5H12NO6S2Zn- |
|---|---|
Molecular Weight |
311.7 g/mol |
IUPAC Name |
2-amino-4-methylsulfanylbutanoic acid;hydrogen sulfate;zinc |
InChI |
InChI=1S/C5H11NO2S.H2O4S.Zn/c1-9-3-2-4(6)5(7)8;1-5(2,3)4;/h4H,2-3,6H2,1H3,(H,7,8);(H2,1,2,3,4);/p-1 |
InChI Key |
OGEJTFLDUCUYKI-UHFFFAOYSA-M |
Canonical SMILES |
CSCCC(C(=O)O)N.OS(=O)(=O)[O-].[Zn] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 6-Chloro-8-fluoroimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B13691736.png)

![Methyl 5-[4-(1-Pyrazolyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13691746.png)
![N''-{[2-(Difluoromethoxy)phenyl]methyl}guanidine](/img/structure/B13691753.png)


![O-[(5-Phenyl-3-pyridyl)methyl]hydroxylamine](/img/structure/B13691772.png)


![5-Bromo-4-[2-(trifluoromethyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B13691790.png)


